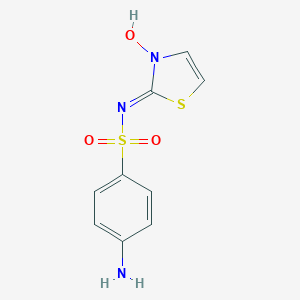![molecular formula C25H21N3O4 B100656 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide CAS No. 17851-68-2](/img/structure/B100656.png)
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is used in various applications, including in the textile industry for dyeing cotton, wool, and silk, and in the food industry as a colorant for butter, margarine, and cheese.
Mechanism of Action
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III is a lipophilic dye that selectively stains neutral lipids, such as triglycerides and cholesterol esters, in cells and tissues. The dye binds to the lipid droplets and emits a red fluorescence when excited by light of a specific wavelength. The mechanism of action of 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III is based on the interaction between the dye and the hydrophobic regions of the lipids.
Biochemical and Physiological Effects:
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III has been shown to have no significant toxic effects on cells and tissues. However, its lipophilic nature may interfere with the normal function of lipid-containing organelles, such as mitochondria and endoplasmic reticulum, leading to cellular dysfunction and apoptosis.
Advantages and Limitations for Lab Experiments
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III is a useful tool for studying lipid metabolism and transport in cells and tissues. Its lipophilic nature allows for selective staining of neutral lipids, which can be visualized under a fluorescence microscope. However, its use is limited to fixed samples, as the dye is not compatible with live-cell imaging. Additionally, 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III has low photostability, which may result in fading of the fluorescence signal over time.
Future Directions
1. Development of new fluorescent dyes with improved photostability and compatibility with live-cell imaging.
2. Investigation of the role of neutral lipids in cellular processes, such as signaling and membrane dynamics.
3. Development of new methods for the quantification of neutral lipids in cells and tissues.
4. Exploration of the potential of 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III as a marker for the detection of tumors in human patients.
5. Investigation of the effects of 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III on lipid-containing organelles, such as mitochondria and endoplasmic reticulum.
Synthesis Methods
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III can be synthesized by the diazotization of 4-methoxyaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting product is then acetylated to yield the final product.
Scientific Research Applications
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III has been widely used in scientific research as a fluorescent dye for staining lipids in cells and tissues. It has also been used as a tracer in studies of lipid metabolism and transport. Additionally, 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III has been used as a marker for the detection of tumors in animal models.
properties
CAS RN |
17851-68-2 |
|---|---|
Product Name |
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide |
Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-19-11-7-17(8-12-19)26-25(30)22-15-16-5-3-4-6-21(16)23(24(22)29)28-27-18-9-13-20(32-2)14-10-18/h3-15,29H,1-2H3,(H,26,30) |
InChI Key |
WXGPGWGELYUDGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)OC |
Other CAS RN |
17851-68-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)









